Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate
Overview
Description
Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C11H18FNO3 and a molecular weight of 231.27 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate involves several steps. One common synthetic route includes the reaction of this compound with appropriate reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated azepane derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and azepane ring structure play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate can be compared with other similar compounds, such as this compound derivatives and other fluorinated azepane compounds. These compounds share similar structural features but may differ in their reactivity, stability, and biological activity. The unique combination of the tert-butyl group, fluorine atom, and azepane ring in this compound distinguishes it from other related compounds .
Properties
IUPAC Name |
tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHBAHCTFZSVFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209780-32-4 | |
Record name | tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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